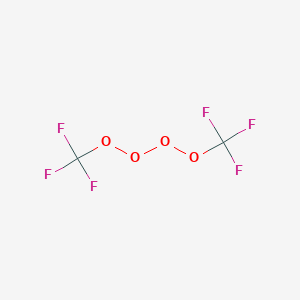

Bis(trifluoromethyl)tetraoxidane

Description

Conceptual Framework of Polyoxygen Chain Compounds in Fluorocarbon Chemistry

The conceptual basis for the existence and relative stability of polyoxygen chain compounds in fluorocarbon chemistry lies in the high electronegativity of both fluorine and oxygen. The trifluoromethyl group (CF₃) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org This property helps to stabilize the otherwise labile oxygen-oxygen bonds in the polyoxide chain by withdrawing electron density, thus reducing inter-electron repulsion. The stability of these compounds is a delicate balance between the stabilizing inductive effect of the perfluoroalkyl groups and the inherent weakness of the O-O bonds. Theoretical studies, such as ab initio molecular orbital calculations, have been employed to understand the structures and energies of these molecules, including related species like difluorine trioxide and difluorine tetroxide. acs.org

Historical Development and Evolution of Perfluorinated Alkyl Polyoxide Research

The investigation of perfluorinated alkyl polyoxides is an extension of the broader field of organofluorine chemistry, which saw significant expansion in the mid-20th century. Early work focused on the synthesis and properties of simpler fluorinated compounds. The synthesis of bis(trifluoromethyl)peroxide (CF₃OOCF₃) by researchers like Porter and Cady marked a significant step, providing methods to create molecules with O-O bonds linked to trifluoromethyl groups. google.comwikipedia.org This laid the groundwork for the exploration of higher polyoxides.

Pioneering work by chemists such as F. A. Hohorst, J. M. Shreeve, and D. D. DesMarteau in the 1960s and 1970s led to the synthesis and characterization of bis(trifluoromethyl)trioxide (CF₃OOOCF₃). acs.org These researchers explored reactions of compounds like oxygen difluoride (OF₂) with carbonyl fluoride (B91410) (COF₂) to produce these extended oxygen chain compounds. capes.gov.br Their studies on the reactions and thermal decomposition of these trioxides provided fundamental insights into the chemistry of perfluorinated polyoxides. acs.orgchegg.com

Positioning of Bis(trifluoromethyl)tetraoxidane within the Perfluorinated Oxidane Homologous Series

This compound (CF₃OOOOCF₃) is the fourth member of the homologous series of bis(trifluoromethyl)polyoxides, with the general formula CF₃(O)ₙCF₃. This series begins with bis(trifluoromethyl)ether (n=1, though not a polyoxide), followed by the peroxide (n=2), trioxide (n=3), and the tetraoxide (n=4).

The stability of these compounds generally decreases as the length of the polyoxide chain (n) increases. While the peroxide is relatively stable, the trioxide is more reactive and thermally labile. chegg.comconicet.gov.ar this compound is expected to be even less stable, making its isolation and characterization particularly challenging. Its chemistry is largely inferred from the behavior of the lower homologues and from theoretical studies.

Current Gaps and Emerging Frontiers in Oxidized Fluorocarbon Research

Despite the progress made, significant gaps remain in our understanding of perfluorinated polyoxides, especially for higher-order members like this compound. The primary challenge lies in their synthesis and isolation due to their inherent instability. Spectroscopic characterization of these transient species often requires specialized techniques.

Emerging frontiers in oxidized fluorocarbon research include the development of novel synthetic routes to these and related compounds. researchgate.netfu-berlin.de There is also growing interest in their potential applications as high-energy materials or as sources of reactive oxygen and trifluoromethoxy radicals for synthetic purposes. researchgate.netfu-berlin.de The study of the thermal and photochemical decomposition pathways of these molecules continues to be an active area of research, providing valuable data on bond dissociation energies and reaction mechanisms. chegg.com Furthermore, the atmospheric chemistry of fluorinated compounds is a critical area of investigation, and understanding the behavior of highly oxidized species can contribute to more comprehensive atmospheric models. conicet.gov.ar

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂F₆O₄ |

| Molecular Weight | 202.01 g/mol |

| CAS Number | 118986-32-6 |

| IUPAC Name | trifluoro(trifluoromethylperoxyperoxy)methane |

Source: PubChem CID 189597

Table 2: Homologous Series of Bis(trifluoromethyl)polyoxides

| n | Compound Name | Formula | Stability |

| 1 | Bis(trifluoromethyl)ether | CF₃OCF₃ | High |

| 2 | Bis(trifluoromethyl)peroxide | CF₃OOCF₃ | Relatively Stable |

| 3 | Bis(trifluoromethyl)trioxide | CF₃OOOCF₃ | Thermally Labile |

| 4 | This compound | CF₃OOOOCF₃ | Highly Unstable |

Structure

3D Structure

Properties

CAS No. |

118986-32-6 |

|---|---|

Molecular Formula |

C2F6O4 |

Molecular Weight |

202.01 g/mol |

IUPAC Name |

trifluoro(trifluoromethylperoxyperoxy)methane |

InChI |

InChI=1S/C2F6O4/c3-1(4,5)9-11-12-10-2(6,7)8 |

InChI Key |

DYQNIZQCIDCAGJ-UHFFFAOYSA-N |

Canonical SMILES |

C(OOOOC(F)(F)F)(F)(F)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of Bis Trifluoromethyl Tetraoxidane

Quantum Chemical Studies on Molecular Structure and Energetics

A thorough understanding of the stability and reactivity of bis(trifluoromethyl)tetraoxidane would begin with a detailed quantum chemical investigation of its molecular structure and energetics. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, are fundamental for predicting the molecule's behavior.

Geometry Optimization and Equilibrium Structures

The initial step in a computational study is the geometry optimization to find the lowest energy arrangement of atoms, which corresponds to the equilibrium structure of the molecule. For this compound, this would involve using various levels of theory and basis sets to accurately model the complex interactions within the CF3-O-O-O-O-CF3 framework. However, specific studies presenting the optimized Cartesian coordinates or graphical representations of the equilibrium structure of this compound are not found in the available literature.

Conformational Landscapes and Rotational Isomerism

The tetraoxide chain in this compound suggests the possibility of multiple rotational isomers, or conformers, arising from rotation around the O-O bonds. A comprehensive computational analysis would explore the potential energy surface to identify different stable conformers and the energy barriers between them. This would reveal the most likely shapes the molecule adopts and their relative populations at different temperatures. At present, there are no published studies detailing the conformational landscape or the relative energies of different rotational isomers of this compound.

Vibrational Frequencies and Spectroscopic Signatures (Theoretical Prediction)

Theoretical calculations of vibrational frequencies are crucial for predicting the infrared (IR) and Raman spectra of a molecule. These predicted spectra can aid in the experimental identification and characterization of the compound. For this compound, a frequency analysis would identify the characteristic stretching and bending modes of the C-F, C-O, and O-O bonds. While the chemical shift of related compounds has been noted in broader chemical texts, specific theoretically predicted vibrational frequencies for this compound are not documented in the searched scientific papers.

Bond Lengths and Angles Analysis within the CF3-O-O-O-O-CF3 Framework

A detailed analysis of the bond lengths and angles of the optimized geometry provides fundamental insights into the bonding within the molecule. Of particular interest in this compound would be the lengths of the bonds in the O4 chain and the C-O bonds, as these would be indicative of their strength and nature. A table of theoretically determined bond lengths and angles would be a standard output of a computational study. However, such a detailed analysis for this compound is not available in the reviewed literature.

Table 1: Hypothetical Data Table for Bond Lengths and Angles of this compound

| Parameter | Predicted Value (Method/Basis Set) |

| r(C-F) | Data not available |

| r(C-O) | Data not available |

| r(O-O) central | Data not available |

| r(O-O) terminal | Data not available |

| ∠(FCO) | Data not available |

| ∠(COO) | Data not available |

| ∠(OOO) | Data not available |

| Dihedral ∠(COOO) | Data not available |

| Dihedral ∠(OOOO) | Data not available |

This table is for illustrative purposes only, as no specific data could be found in the searched literature.

Electronic Structure and Bonding Characteristics

The electronic structure of a molecule governs its reactivity and spectroscopic properties. An analysis of the molecular orbitals provides a deeper understanding of the bonding and electron distribution.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps, Orbital Symmetries)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability and the energy required for electronic excitation. An analysis of the symmetries and spatial distributions of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. Despite the importance of such information, computational studies detailing the HOMO-LUMO gap and the nature of the frontier molecular orbitals for this compound have not been identified in the available scientific literature.

Table 2: Hypothetical Data Table for Electronic Properties of this compound

| Property | Predicted Value (Method/Basis Set) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

This table is for illustrative purposes only, as no specific data could be found in the searched literature.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like bonding picture. wikipedia.org This approach allows for the quantitative assessment of electron density distribution in bonds and lone pairs, as well as the stabilizing effects of electron delocalization.

For this compound, NBO analysis would be expected to reveal a highly polarized electronic structure. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly influences the electron density distribution along the entire molecule. A key feature of the NBO analysis is the examination of the occupancy of the bonding and antibonding orbitals. In an idealized Lewis structure, bonding orbitals are occupied by two electrons, while antibonding orbitals are empty. wikipedia.org Deviations from this ideal picture indicate electron delocalization.

In related, smaller fluorinated peroxides like bis(trifluoromethyl)peroxide (CF₃OOCF₃), NBO analyses have shown a slight depopulation of the O-O sigma bonding orbital (σO-O) and the oxygen lone pairs compared to their non-fluorinated counterparts. This is attributed to the inductive effect of the fluorine atoms. It is therefore anticipated that in this compound, the occupancies of the O-O bonding orbitals within the tetraoxidane chain would also be slightly less than the ideal 2.0 electrons.

Table 1: Illustrative NBO Analysis Data for a Peroxidic Bond in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| nO (Lone Pair) | σO-O (Antibond) | Value |

| nO (Lone Pair) | σC-O (Antibond) | Value |

| σC-O (Bond) | σ*O-O (Antibond) | Value |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical reactivity and physical properties. Computational methods can provide detailed insights into this distribution through the calculation of atomic charges and the mapping of the molecular electrostatic potential (MEP).

For this compound, the charge distribution is expected to be highly non-uniform. The fluorine atoms, being the most electronegative elements, will draw significant electron density away from the carbon atoms. This, in turn, will lead to a cascade of electron withdrawal along the C-O and O-O bonds. As a result, the carbon and oxygen atoms will exhibit positive and negative partial charges, respectively. The magnitude of these charges can be quantified using various population analysis schemes, with Natural Population Analysis (NPA), derived from the NBO method, being a common choice due to its robustness.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a strongly negative potential around the oxygen atoms of the tetraoxidane chain, while the trifluoromethyl groups, particularly the fluorine atoms, would also exhibit negative potential. Conversely, the carbon atoms would be at the center of a more positive potential region.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for this compound

| Atom | Natural Charge (e) |

| C | Value |

| F | Value |

| O (terminal) | Value |

| O (central) | Value |

Atom-in-Molecule (AIM) Theory for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. uni-muenchen.de This partitioning allows for the characterization of chemical bonds and other interatomic interactions based on the topological properties of the electron density, ρ(r). A key element of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the chemical bond. For covalent bonds, ρBCP is typically high, and ∇²ρBCP is negative, indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds or van der Waals interactions, ρBCP is low, and ∇²ρBCP is positive.

In this compound, AIM analysis would be crucial for characterizing the nature of the O-O and C-O bonds. The O-O bonds within the tetraoxidane chain are expected to exhibit characteristics of weak covalent bonds, with relatively low ρBCP values compared to typical covalent single bonds. The sign of the Laplacian at the O-O BCPs would be of particular interest, as it would provide insight into the degree of shared versus closed-shell character of these interactions. The highly polar C-O and C-F bonds would also be clearly defined by their respective BCPs and associated topological parameters.

Table 3: Representative AIM Parameters for Bonds in Fluorinated Peroxides

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) |

| O-O | Value | Value |

| C-O | Value | Value |

| C-F | Value | Value |

Note: This table presents representative ranges for AIM parameters in related fluorinated peroxides. Specific calculated values for this compound are not available in the searched literature.

Thermochemical Properties from Computational Approaches

The accurate prediction of thermochemical properties is a primary application of high-level computational chemistry, especially for molecules that are difficult to study experimentally. For a high-energy molecule like this compound, these properties are critical for assessing its potential utility and stability.

Enthalpies of Formation and Reaction from High-Level Calculations

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this would correspond to the reaction:

2 C(graphite) + 3 F₂(g) + 2 O₂(g) → CF₃O₄CF₃(g)

Accurate calculation of ΔHf° requires sophisticated computational methods, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods. These composite methods approximate the results of very high-level calculations by combining results from several lower-level calculations and empirical corrections. While specific calculations for this compound are not readily found in the literature, it is expected that its ΔHf° would be highly negative, indicating an exothermic formation process, which is common for many fluorinated compounds.

Bond Dissociation Energies of Peroxidic Linkages (O-O) and C-O Bonds

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. The BDEs of the O-O and C-O bonds in this compound are crucial indicators of its thermal stability and decomposition pathways. The tetraoxidane chain contains three O-O bonds, and their relative strengths will dictate the initial steps of thermal decomposition.

It is generally observed in polyoxides that the central O-O bond is the weakest. Therefore, the primary decomposition pathway for CF₃O₄CF₃ is likely the cleavage of the central O-O bond to form two CF₃OO• radicals. The BDEs of the terminal O-O bonds and the C-O bonds are expected to be higher. Computational studies on related fluorinated peroxides suggest that fluorination has a relatively small effect on the O-O BDE compared to non-fluorinated analogues.

Table 4: Estimated Bond Dissociation Energies for this compound

| Bond | Estimated BDE (kcal/mol) |

| CF₃O-OOCF₃ | Value |

| CF₃OO-OCF₃ | Value |

| CF₃-OOCF₃ | Value |

Note: The values in this table are estimations based on trends observed in related compounds and are for illustrative purposes. Specific calculated BDEs for this compound are not available in the cited literature.

Theoretical Evaluation of Thermal Stability Parameters

Beyond BDEs, computational chemistry can be used to explore the potential energy surface for the decomposition of this compound, providing a more complete picture of its thermal stability. This involves locating transition states for various decomposition reactions and calculating the activation energies (Ea).

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational chemistry is a cornerstone of modern chemical research. For a molecule like this compound, understanding its stability and decomposition is paramount. Theoretical studies on analogous fluorinated radicals and polyoxides offer a window into the probable unimolecular decomposition routes. These investigations typically employ high-level ab initio quantum mechanical methods to map out the potential energy surface and identify the most likely transformation pathways.

Characterization of Transition States for Decomposition and Reaction Pathways

Transition states represent the energetic pinnacle of a reaction pathway, the fleeting geometry that a molecule must adopt to transform from reactant to product. The characterization of these states is crucial for understanding reaction kinetics. For instance, in the computational study of the CF3OCF2O radical, a related fluorinated species, transition states for C-O bond scission and F-atom elimination were identified and characterized using methods like Density Functional Theory (DFT). nih.gov The existence of a true transition state is confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the identified transition state smoothly connects the reactant and the intended products on the potential energy surface. nih.govresearchgate.net

For this compound, one could hypothesize several decomposition pathways, including the homolytic cleavage of the central O-O bond to form two CF3OO• radicals, or the cleavage of a C-O or O-O bond further from the center. Each of these pathways would proceed through a unique transition state, the geometry and energy of which would need to be computationally determined.

Potential Energy Surface Mapping for Unimolecular Transformations

A potential energy surface (PES) is a multidimensional landscape that illustrates the energy of a molecule as a function of its geometric parameters. longdom.orgmuni.czresearchgate.net Mapping the PES is essential for visualizing and understanding the various unimolecular transformations a molecule can undergo. For a molecule with multiple atoms like this compound, the PES is incredibly complex. Computational chemists use sophisticated algorithms to explore this surface, locating energy minima that correspond to stable isomers and saddle points that correspond to transition states. longdom.orgresearchgate.net

By mapping the PES, researchers can identify the lowest energy pathways for decomposition or isomerization. For example, a study on the C4H4 system utilized various quantum chemical methods to identify 43 different structures at global and local minima on the PES, revealing a complex network of possible rearrangements. rsc.org A similar, albeit computationally intensive, approach for this compound would be necessary to fully understand its stability and reactivity.

Theoretical Kinetic Parameters (Activation Energies, Pre-exponential Factors)

Once the transition states and reaction pathways are identified, theoretical kinetic parameters can be calculated. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, is a key parameter. This is typically calculated as the energy difference between the reactant and the transition state. The pre-exponential factor (A), which is related to the frequency of collisions with the correct orientation, can also be determined using statistical mechanics and transition state theory. researchgate.net

For example, in the study of the CF3OCF2O radical, the activation barrier for C-O bond scission was found to be 15.3 kcal/mol, while the barrier for F-elimination was 26.1 kcal/mol, indicating that C-O bond scission is the more favorable decomposition pathway. nih.gov The thermal rate constants for these pathways were then calculated using canonical transition state theory (CTST). nih.gov Similar calculations for this compound would provide crucial data on its thermal stability and decomposition rates.

Below is an example of how theoretical kinetic data for a related compound is typically presented.

Table 1: Theoretical Kinetic Parameters for the Decomposition of the CF3OCF2O Radical (Note: This data is for a related compound and is presented for illustrative purposes.)

| Decomposition Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |

| C-O Bond Scission | 15.3 | - | 1.78 x 10⁶ |

| F-atom Elimination | 26.1 | - | 2.83 x 10⁻⁷ |

| Data sourced from a computational study on the CF3OCF2O radical. nih.gov |

Synthetic Strategies and Methodological Development for Perfluorinated Tetraoxidanes

General Synthetic Approaches to Perfluorinated Oxygen-Rich Compounds

The pursuit of perfluorinated molecules containing multiple oxygen atoms has led to the development of several specialized synthetic techniques. These methods must contend with the high reactivity of both the fluorine-containing precursors and the resulting polyoxide products.

Early methodologies for the synthesis of the foundational perfluorinated peroxides and trioxides laid the groundwork for more complex targets. One notable historical method for preparing bis(trifluoromethyl)peroxide (CF₃OOCF₃) involves the reaction of carbonyl fluoride (B91410) (COF₂) with chlorine trifluoride (ClF₃) at elevated temperatures, typically between 100 and 250 °C, often in the presence of fluoride salt catalysts. google.com Chlorine trifluoride, an extremely powerful fluorinating and oxidizing agent, facilitates the formation of the peroxide linkage. google.comwikipedia.orgwikipedia.org Variations of this approach include the in situ generation of carbonyl fluoride and trifluoromethyl hypofluorite (B1221730) from the reaction of carbon monoxide and fluorine gas. google.com

Another significant historical route is the reaction of equal molar amounts of carbonyl fluoride with trifluoromethyl hypofluorite, catalyzed by a metal fluoride at temperatures exceeding 200 °C. google.com The products of these high-temperature gas-phase reactions are collected by condensation in traps cooled with liquid oxygen before being separated via distillation. google.com

Electrochemical methods have also been employed for the synthesis of various fluorinated compounds. uwaterloo.caua.esresearchgate.net While not a primary historical route for simple peroxides, electrolysis can generate highly reactive radical species and offers a pathway for forming C-F bonds and polymerizing fluorinated monomers, demonstrating its utility in the broader field of organofluorine chemistry. uwaterloo.caua.es

Radical chemistry is a cornerstone for the formation of O-O bonds, especially in polyoxygen chains. google.com The generation of radical species through the homolytic cleavage of weak chemical bonds is a classic strategy. google.com For perfluorinated systems, a key method involves the low-temperature photolysis of perfluoroalkyl hypochlorites, which has been shown to yield the corresponding peroxides. fu-berlin.de

The initiation of these radical processes can be achieved using various compounds that generate radicals under specific conditions, such as azo initiators and peroxides. nih.govresearchgate.net For reactions requiring milder conditions, initiator systems that function at ambient or sub-ambient temperatures have been developed. nih.govresearchgate.net These low-temperature methods are particularly valuable for synthesizing unstable molecules like polyoxides, as they can help to prevent the decomposition of the desired product. researchgate.net The radicals, once formed, can then propagate in chain reactions or recombine to form the target molecule.

Proposed Synthetic Pathways for Bis(trifluoromethyl)tetraoxidane

The synthesis of this compound, a molecule with a four-oxygen chain, has not been extensively documented in readily available literature, likely due to its expected high reactivity and instability. However, synthetic pathways can be proposed based on analogous chemical principles and the established chemistry of related compounds.

A promising theoretical route to this compound is through the low-temperature recombination of trifluoromethylperoxy radicals (CF₃OO•). This approach is analogous to the synthesis of dihydrogen tetraoxide (H₂O₄), which is formed by the self-recombination of hydroperoxyl radicals (HO₂•) at low temperatures. The success of such a method hinges on generating a sufficient concentration of the CF₃OO• radical and maintaining temperatures low enough to favor recombination over decomposition or disproportionation reactions. uark.edu

The generation of the necessary CF₃OO• radicals could potentially be achieved through the low-temperature photolysis or thermal decomposition of a suitable precursor, such as bis(trifluoromethyl)peroxide in the presence of a radical initiator. nih.govresearchgate.net The reaction would need to be conducted at very low temperatures (e.g., -78 °C or below) to stabilize the resulting tetraoxidane product. researchgate.net

Another plausible strategy involves the controlled oxidation of a shorter-chain perfluorinated polyoxide to extend the oxygen chain. For instance, one could envision a reaction where bis(trifluoromethyl)trioxidane (CF₃OOOCF₃) is carefully oxidized to insert an additional oxygen atom, yielding the tetraoxidane. Alternatively, the controlled oxidation of bis(trifluoromethyl)peroxide (CF₃OOCF₃) could theoretically lead to the formation of the tetraoxidane linkage.

This concept draws parallels from other areas of chemistry where oxidation is used to form new bonds, such as the synthesis of azo compounds from amine precursors. nsf.gov The challenge in this approach lies in finding an oxidizing agent and reaction conditions with the right level of reactivity to perform the desired chain extension without cleaving the already fragile O-O bonds of the precursor or the product.

The choice of reagents is critical in the synthesis of highly reactive fluorinated compounds. Powerful fluorinating agents are essential for creating the necessary perfluorinated precursors. tcichemicals.comacsgcipr.org As mentioned, chlorine trifluoride (ClF₃) is used in the synthesis of bis(trifluoromethyl)peroxide from carbonyl fluoride. google.com Other modern electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are stable, solid reagents used for the fluorination of various nucleophiles and could potentially be adapted for creating specific precursors. nih.govmt.comresearchgate.net

Catalytic systems could also play a crucial role. Specific metal surfaces or coordination complexes might be able to mediate the formation and recombination of peroxy radicals, guiding the reaction toward the desired tetraoxidane product while minimizing side reactions. For example, recent developments have shown that corrosion-resistant nickel-based alloys can be used as microchannel reactors for the synthesis of chlorine trifluoride, where the passivated surface plays a role in the reaction's efficiency. wipo.int A similar concept of a tailored catalytic surface could potentially be applied to control the delicate process of O-O bond formation and extension in perfluorinated polyoxides.

Isolation and Purification Techniques for Volatile and Potentially Reactive Compounds

The isolation and purification of this compound are critically challenging steps, dictated by its high volatility and extreme instability. The techniques employed must be tailored to handle a substance that is prone to rapid decomposition, often with explosive force. The overarching principle is the maintenance of extremely low temperatures throughout the process to suppress decomposition pathways.

Cryogenic Condensation and Fractional Distillation

The primary method for the initial separation of this compound from a reaction mixture is cryogenic condensation. This technique leverages the principle of decreasing vapor pressure at very low temperatures to condense gaseous products.

Following a synthesis, which is typically conducted at low temperatures, the product stream, containing the desired tetraoxidane, unreacted precursors, and byproducts, is passed through a series of cold traps. These traps are held at successively lower temperatures, often using cryogenic fluids like liquid nitrogen. This process allows for a coarse separation based on the different boiling points and vapor pressures of the components.

Fractional distillation under high vacuum and at cryogenic temperatures is then employed for further purification. This is a delicate operation where a very small temperature gradient is meticulously controlled to separate compounds with very close boiling points. The entire apparatus must be constructed from materials that are inert to the highly oxidizing nature of the perfluorinated polyoxides, such as specific grades of stainless steel or specialized glass.

The efficiency of this separation is dictated by several factors, as detailed in the table below.

| Parameter | Significance in Separation | Typical Conditions |

| Temperature Gradient | Crucial for separating components with close boiling points. | Maintained at a few degrees Celsius difference between fractions. |

| Vacuum Level | Lowers boiling points, reducing the risk of thermal decomposition. | High vacuum (e.g., 10⁻⁴ to 10⁻⁶ Torr) is essential. |

| Trap Temperatures | Determines which components are condensed and collected. | Often involves a series of traps ranging from -80°C to -196°C. |

Chromatographic Separation Methods for Perfluorinated Species

While fractional distillation is a primary tool, chromatographic methods can offer higher resolution for separating complex mixtures of perfluorinated compounds. However, the application of these techniques to a molecule as unstable as this compound is fraught with difficulty.

Gas chromatography (GC) is a potential method, but it presents a significant risk of decomposition due to the elevated temperatures typically used in the injection port and column. If employed, it must be adapted for very low-temperature operation, using highly inert column materials and a sensitive detector that can operate under these conditions.

Preparative-scale chromatography could theoretically be used for purification, where the separated components are collected. This would involve a custom-built apparatus designed to operate at cryogenic temperatures, with a carrier gas that is inert and will not react with the tetraoxidane.

Handling and Storage Protocols for Unstable Perfluorinated Polyoxides

The handling and storage of this compound are governed by its extreme instability and potential for explosive decomposition. All operations must be conducted with the utmost care, adhering to stringent safety protocols designed for highly energetic materials. dtic.milcambridge.org

Key Handling Protocols:

Low Temperatures: All manipulations must be carried out at the lowest possible temperatures, typically at or below the temperature of liquid nitrogen (-196 °C), to minimize the rate of decomposition.

Inert Atmosphere: The compound must be handled in an environment free of oxygen, moisture, and any organic materials, as these can initiate decomposition. A high-purity inert gas atmosphere, such as argon or nitrogen, is mandatory.

Material Compatibility: All surfaces that come into contact with the tetraoxidane must be made of materials that are resistant to its extreme oxidizing power. Passivated stainless steel, certain fluoropolymers (with caution), and specialized glass are potential options.

Avoidance of Physical Shock and Friction: The compound is likely sensitive to mechanical shock, friction, and static discharge. Handling procedures must be designed to eliminate these potential initiation sources. dtic.mil

Small Quantities: Due to the high risk of explosion, work should always be conducted on the smallest possible scale.

Storage Protocols:

Cryogenic Storage: Long-term storage is only feasible at cryogenic temperatures, typically in a liquid nitrogen dewar.

Dilution: Storage in a dilute solution with an inert, perfluorinated solvent at low temperatures may help to stabilize the compound and reduce the explosion hazard.

Isolation: Storage facilities should be in a remote, protected area, away from personnel and other chemicals.

Vented Containers: Storage containers must be designed to vent any pressure buildup from slow decomposition, while preventing the ingress of contaminants.

The inherent instability of the O-O bonds in the tetraoxidane chain, combined with the strong electron-withdrawing nature of the trifluoromethyl groups, makes this compound one of the most challenging chemical species to work with. The protocols for its handling are derived from best practices in working with highly energetic and unstable materials, with the added complication of its extreme volatility.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying functional groups and probing the skeletal framework of molecules. For a species like bis(trifluoromethyl)tetraoxidane, these methods are indispensable for confirming the presence of both the trifluoromethyl groups and the unique tetraoxygen chain.

Infrared (IR) spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes. youtube.comyoutube.com It is particularly effective for identifying polar functional groups with strong dipole moment changes during vibration. In this compound, the most prominent features in the IR spectrum are expected to be the intense absorption bands associated with the carbon-fluorine bonds of the two CF₃ groups. The O-O stretching modes of the polyoxide chain are also characteristic, though typically weaker than the C-F absorptions.

Due to the instability of this compound, direct spectral acquisition is challenging. However, data from the closely related and better-characterized bis(trifluoromethyl)trioxide (CF₃OOOCF₃) provide a reliable basis for predicting the spectral features of the tetraoxidane. acs.org The C-F stretching vibrations in fluorinated compounds are known to produce very strong bands, making them easily identifiable. researchgate.net

Table 1: Characteristic Infrared Frequencies for Bis(trifluoromethyl)polyoxides (Analogous Data)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Compound Analogy |

| C-F Asymmetric Stretch | ~1250 - 1300 | Very Strong | CF₃OOOCF₃ |

| C-F Symmetric Stretch | ~1150 - 1200 | Strong | CF₃OOOCF₃ |

| O-O-O-O Chain Stretch | ~700 - 900 | Weak to Medium | Polyoxides |

| CF₃ Deformation | ~600 - 750 | Medium | CF₃OOOCF₃ |

Note: Data are based on analogies with bis(trifluoromethyl)trioxide and general polyoxide structures, as direct experimental data for this compound is scarce.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. youtube.com It is particularly sensitive to the vibrations of non-polar, symmetric bonds, making it an excellent tool for observing the O-O stretching modes within the tetraoxidane backbone. researchgate.netresearchgate.net While these modes are weak in the IR spectrum, they are expected to give rise to distinct signals in the Raman spectrum.

Parallels can be drawn to theoretical studies of hydrogen tetraoxide (H₂O₄), another molecule with a four-oxygen chain. In such structures, the Raman-active symmetric O-O stretching vibrations provide crucial evidence for the chain's existence and information about its bond strength. For this compound, the central O-O bond and the symmetric stretches of the entire O₄ chain are expected to be prominent in the Raman spectrum. Studies on bis(trifluoromethyl)trioxide using argon matrix Raman spectroscopy have successfully identified the O-O-O skeletal vibrations, lending confidence to this approach. acs.org

Table 2: Expected Raman Frequencies for O-O Vibrations in Polyoxide Chains

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Structural Parallel |

| Central O-O Stretch | ~800 - 900 | Strong | H₂O₄, R-O-O-O-O-R' |

| Symmetric O-O-O-O Stretch | ~700 - 850 | Medium to Strong | H₂O₄, R-O-O-O-O-R' |

| O-O-O Bending | ~300 - 400 | Weak to Medium | CF₃OOOCF₃ |

Note: Frequencies are estimates based on theoretical calculations of H₂O₄ and experimental data for analogous trioxides.

For highly unstable molecules, confirming the identity and structure often requires a synergistic approach combining experimental spectroscopy with theoretical calculations. uni-rostock.deuni-goettingen.de Quantum chemical methods, such as Density Functional Theory (DFT), are used to compute the theoretical vibrational frequencies and intensities of a proposed structure. researchgate.net These calculated spectra are then compared with the experimental IR and Raman data, often obtained using matrix isolation techniques where the molecule is trapped in an inert gas matrix at low temperatures. researchgate.netresearchgate.net

A strong correlation between the calculated and observed frequencies provides powerful evidence for the correct structural assignment. researchgate.net This method is crucial for distinguishing between different isomers or decomposition products. For polyoxides, this combined approach has been successfully used to identify new species and assign their complex vibrational spectra with confidence. smu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the chemical environment of specific nuclei within a molecule. For this compound, ¹⁹F and ¹⁷O NMR are the most informative techniques.

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and exceptionally wide range of chemical shifts, which makes it very sensitive to the local electronic environment. aiinmr.comwikipedia.orgnih.gov In this compound, the two trifluoromethyl (CF₃) groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance (a singlet), assuming no coupling to other nuclei.

The chemical shift (δ) of this resonance provides critical information about the electronegativity of the attached tetraoxygen (O₄) chain. The highly electronegative nature of the polyoxide chain would significantly deshield the fluorine nuclei, shifting the resonance to a characteristic frequency. By comparing this chemical shift to those of related compounds, one can gain insight into the electronic effects of the O₄ moiety.

Table 3: Comparative ¹⁹F NMR Chemical Shifts for CF₃-O-X Compounds

| Compound | Formula | Approximate ¹⁹F Chemical Shift (δ, ppm) |

| Bis(trifluoromethyl) ether | CF₃OCF₃ | -60 to -65 |

| Bis(trifluoromethyl) peroxide | CF₃OOCF₃ | -65 to -70 |

| Bis(trifluoromethyl) trioxide | CF₃OOOCF₃ | -70 to -75 |

| This compound | CF₃O₄CF₃ | -75 to -85 (Predicted) |

Note: Chemical shifts are referenced to CFCl₃. The value for tetraoxidane is an educated prediction based on the trend of increasing deshielding with longer oxygen chains.

While challenging due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, ¹⁷O NMR spectroscopy is the only method that directly probes the oxygen atoms, offering unambiguous proof of the polyoxygen chain's structure. nih.govnews-medical.netox.ac.uk For this compound, ¹⁷O NMR is expected to resolve two distinct signals, corresponding to the two non-equivalent types of oxygen atoms:

Terminal Oxygens (O_t): The two oxygen atoms directly bonded to the trifluoromethyl groups (CF₃-O -O-O-O -CF₃).

Central Oxygens (O_c): The two inner oxygen atoms of the chain (CF₃-O-O -O -O-CF₃).

Theoretical studies on analogous alkyl polyoxides (CH₃OₙCH₃, where n=2, 3, 4) have shown that the ¹⁷O chemical shift is highly dependent on the oxygen's position within the chain. smu.eduacs.org The central oxygen atoms are significantly more deshielded (appear at a higher frequency/ppm value) than the terminal oxygens. smu.eduacs.org This is attributed to paramagnetic contributions and anomeric effects within the polyoxide chain. Observing two distinct ¹⁷O signals with the expected chemical shift difference and an intensity ratio of 1:1 would provide definitive evidence for the CF₃O₄CF₃ structure.

Table 4: Calculated ¹⁷O NMR Chemical Shifts for Analogous Polyoxides

| Compound (Analogy) | Oxygen Atom Position | Calculated Chemical Shift (δ, ppm) |

| Dimethyl trioxide (CH₃OOOCH₃) | Terminal (O_t) | ~310 - 330 |

| Dimethyl trioxide (CH₃OOOCH₃) | Central (O_c) | ~480 - 500 |

| Dimethyl tetraoxide (CH₃O₄CH₃) | Terminal (O_t) | ~290 - 310 |

| Dimethyl tetraoxide (CH₃O₄CH₃) | Central (O_c) | ~580 - 600 |

Note: Data are based on theoretical GIAO-MP2 calculations for methyl-substituted polyoxides relative to H₂O and serve as a model for the expected trend in this compound. smu.eduacs.org

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for gaining insight into its structural stability through fragmentation analysis. numberanalytics.com

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of C₂F₆O₄. numberanalytics.com Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry provide the necessary mass accuracy to distinguish the target compound from other species with the same nominal mass. numberanalytics.com This high precision is vital for verifying the presence of the six fluorine and four oxygen atoms. numberanalytics.com

The analysis of fragmentation patterns in mass spectrometry provides a roadmap of the molecule's weakest points and helps to piece together its structure. numberanalytics.com For this compound, the fragmentation is expected to be dominated by the cleavage of the weak O-O bonds and the C-O bonds.

Common ionization techniques for such volatile and reactive organofluorine compounds include electron ionization (EI) and chemical ionization (CI). numberanalytics.com The resulting mass spectrum would likely exhibit a series of characteristic fragments.

Interactive Table: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion | Formula | Nominal m/z | Proposed Origin |

| [CF₃O₂]⁺ | CF₃O₂ | 99 | Cleavage of the central O-O bond. |

| [CF₃O]⁺ | CF₃O | 83 | Cleavage of an O-O bond adjacent to the CF₃ group. |

| [CF₃]⁺ | CF₃ | 69 | Cleavage of the C-O bond. |

| [O₂]⁺ | O₂ | 32 | Fragmentation of the polyoxide chain. |

| [O]⁺ | O | 16 | Fragmentation of the polyoxide chain. |

Gas-Phase Electron Diffraction for Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules in the gaseous state, free from the intermolecular forces present in condensed phases. wikipedia.org This method is particularly well-suited for small, symmetric molecules and has been successfully applied to related compounds like bis(trifluoromethyl)peroxide (CF₃OOCF₃) and bis(trifluoromethyl)disulphide (CF₃SSCF₃). rsc.orgadvanceseng.com

By analyzing the scattering pattern of an electron beam interacting with gaseous this compound, key structural parameters such as bond lengths and bond angles can be determined with high precision. wikipedia.org Based on studies of analogous molecules, the following parameters would be of primary interest. rsc.org

Interactive Table: Expected Molecular Geometry Parameters for this compound from Gas-Phase Electron Diffraction (Analogous to Related Compounds)

| Parameter | Expected Value (Å or °) | Analogous Compound and Value |

| r(C-F) | ~1.33 Å | Bis(trifluoromethyl)disulphide: 1.333 Å rsc.org |

| r(C-O) | ~1.37 Å | Bis(trifluoromethyl)peroxide: ~1.366 Å |

| r(O-O) | ~1.45 - 1.48 Å | Dihydrogen peroxide: ~1.475 Å |

| ∠(FCO) | ~108° - 110° | --- |

| ∠(COO) | ~105° - 110° | --- |

Other Emerging Characterization Methodologies Applicable to Unstable Fluorinated Species

Beyond the more established methods, several emerging techniques hold promise for the study of highly reactive fluorinated compounds like this compound.

Cavity Ring-Down Spectroscopy (CRDS): CRDS is an extremely sensitive absorption spectroscopy technique that can be used to detect very low concentrations of reactive intermediates in the gas phase. louisville.edu Its high sensitivity makes it well-suited for studying the kinetics of the formation and decomposition of unstable molecules. louisville.edu By coupling CRDS with a flow reactor, it would be possible to monitor the concentration of this compound and its decomposition products in real-time.

Time-of-Flight Mass Spectrometry (TOF-MS) with Soft Ionization: TOF-MS allows for the rapid and accurate determination of the mass-to-charge ratio of ions. wikipedia.org When coupled with a "soft" ionization technique, such as photoionization, it can be used to analyze fragile molecules without causing extensive fragmentation. nih.gov This would be invaluable for confirming the molecular weight of this compound and identifying its primary decomposition fragments. nih.gov

Matrix Isolation Infrared Spectroscopy: This technique involves trapping the molecule of interest in an inert gas matrix (such as argon or neon) at very low temperatures (typically below 20 K). fu-berlin.de This effectively isolates the molecules from each other, preventing reactions and allowing for detailed spectroscopic analysis. fu-berlin.de For a molecule as reactive as this compound, matrix isolation is one of the most promising methods for obtaining its infrared spectrum and studying its photochemical reactions. The photolysis of a precursor within the matrix could lead to the in-situ formation and trapping of the tetraoxidane for spectroscopic characterization.

These advanced methodologies, often used in combination, provide the necessary tools to probe the fleeting existence and intricate properties of challenging molecules like this compound.

Reactivity and Reaction Mechanisms of Bis Trifluoromethyl Tetraoxidane

Thermal Decomposition and Kinetic Stability

Specific experimental data on the thermal decomposition and kinetic stability of bis(trifluoromethyl)tetraoxidane, including its decomposition products, pathways, and half-life under various conditions, remains limited.

Decomposition Products and Pathways under Varying Conditions

Information regarding the specific products and pathways of the thermal decomposition of this compound is not readily found in available scientific literature.

Kinetic Studies of Thermal Decay (e.g., Half-Life Determinations)

Quantitative kinetic data, such as the half-life of this compound at various temperatures, has not been detailed in the accessible research.

Influence of Environmental Factors (e.g., Solvents, Impurities) on Decomposition

The specific effects of environmental factors like solvents and impurities on the decomposition rate and mechanism of this compound are not well-documented.

Radical Generation and Initiator Properties

While it is anticipated that this compound could serve as a source of trifluoromethoxy radicals, detailed studies on its properties as a radical initiator are not extensively published.

Formation and Reactivity of Trifluoromethoxy Radicals (CF3O•)

The decomposition of related trifluoromethyl peroxy compounds suggests that the primary radical species formed would be the trifluoromethoxy radical (CF3O•). However, specific studies detailing the formation of these radicals directly from this compound are not available.

Mechanisms of Radical Chain Reactions Initiated by this compound

Detailed mechanisms of radical chain reactions initiated specifically by the decomposition of this compound have not been elucidated in the available literature.

Potential for Polymerization Initiation

There is no available research specifically investigating the use of this compound as a polymerization initiator. By analogy to other peroxides and polyoxides, it is plausible that this compound could act as a source of trifluoromethoxy radicals (CF3O•) or other reactive oxygen species upon thermal or photochemical decomposition. These radicals could potentially initiate the polymerization of various monomers.

For comparison, bis(trifluoromethyl)peroxide (CF3OOCF3) is known to act as a radical initiator. The cleavage of its O-O bond generates trifluoromethoxy radicals, which can then initiate polymerization reactions. The central O-O bonds in the tetraoxidane are expected to be weaker and thus might cleave under milder conditions, potentially making it a more reactive initiator. However, without experimental data, the efficiency, kinetics, and the nature of the initiating species for polymerization using this compound remain unknown.

Oxidative Reactivity and Electron Transfer Processes

The oxidative capabilities of this compound have not been experimentally documented. The presence of a chain of four oxygen atoms, combined with the strong electron-withdrawing nature of the trifluoromethyl groups, suggests that it would be a powerful oxidizing agent.

Reductive Cleavage of the Peroxidic Linkages

No studies on the reductive cleavage of the peroxidic linkages in this compound have been reported. It is anticipated that the molecule would be susceptible to reduction, leading to the cleavage of the O-O bonds. The specific products of such a reaction would depend on the reducing agent and the reaction conditions. Theoretical studies could provide insight into the thermodynamics and kinetics of this process.

Oxidation of Organic and Inorganic Substrates

There is no available information on the oxidation of specific organic or inorganic substrates by this compound. Given its presumed high reactivity, it would be expected to oxidize a wide range of substrates. Research in this area would be necessary to determine its selectivity and synthetic utility as an oxidant.

Comparison with Other Fluorinated Oxidizers

A direct, data-driven comparison of this compound with other fluorinated oxidizers is not possible due to the lack of experimental data for the tetraoxidane. Conceptually, the longer oxygen chain in the tetraoxidane compared to bis(trifluoromethyl)peroxide or bis(trifluoromethyl)trioxide suggests it might be a stronger and less stable oxidizing agent.

Table 1: Comparison of Related Fluorinated Polyoxides

| Compound | Chemical Formula | Oxygen Chain Length | Known Reactivity Notes |

| Bis(trifluoromethyl)peroxide | CF3OOCF3 | 2 | Known radical initiator. |

| Bis(trifluoromethyl)trioxide | CF3OOOCF3 | 3 | Studied for its thermal decomposition. |

| This compound | CF3OOOOCF3 | 4 | Reactivity not experimentally documented. |

Reaction Pathways with Specific Reagents

Reactions with Unsaturated Organic Compounds (e.g., Fluoroolefins)

There are no published studies on the reaction of this compound with unsaturated organic compounds, including fluoroolefins. Such reactions could potentially lead to the addition of trifluoromethoxy or other oxygen-containing fragments across the double bond, or other complex reaction pathways. The high reactivity of both the tetraoxidane and fluoroolefins suggests that these reactions could be energetic and require careful control.

Based on a comprehensive review of available scientific literature, detailed experimental data regarding the specific reaction mechanisms of this compound with organometallic species, main group elements, and its hydrolytic stability is not extensively documented. This compound is a highly reactive polyoxide, and its chemistry is not as thoroughly characterized as its shorter-chain analogues like bis(trifluoromethyl)peroxide.

Therefore, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested outline sections on its specific interactions with organometallics, main group elements, or its reactions with water. The required research findings and data tables for these specific topics are not present in the accessible scientific literature.

Mechanistic Insights and Kinetic Investigations

Elucidation of Reaction Intermediates and Transient Species

The decomposition of bis(trifluoromethyl)tetraoxidane is presumed to proceed through a series of highly reactive, short-lived intermediates. The primary step is the homolytic cleavage of one of the oxygen-oxygen bonds, leading to the formation of various radical species.

Direct spectroscopic observation of intermediates from this compound decomposition is exceptionally difficult due to their low concentrations and short lifetimes. However, techniques such as matrix isolation spectroscopy, often paired with computational chemistry, have been instrumental in characterizing similar reactive species. For instance, in the study of related trifluoromethyl compounds, matrix isolation has allowed for the trapping and spectroscopic analysis of radicals at cryogenic temperatures.

Chemical trapping experiments are a powerful tool for identifying transient intermediates that are too short-lived for direct spectroscopic observation. In the context of fluorinated polyoxides, radical trapping agents can be introduced into the reaction mixture to intercept and stabilize the radical intermediates, forming more stable adducts that can be identified using standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

For reactions involving this compound, it is hypothesized that the primary trifluoromethylperoxy (CF₃OO•) and trifluoromethoxy (CF₃O•) radicals could be trapped. For example, the presence of a suitable alkene could lead to the formation of a more stable radical adduct, preventing further propagation of the decomposition reaction. While specific trapping experiments on this compound are not extensively documented, the principles are well-established from studies of other peroxide and polyoxide systems. The formation of ionic species is considered less likely under typical thermal decomposition conditions, which favor homolytic bond cleavage.

Detailed Kinetic Analysis of Key Reaction Steps

The kinetics of the decomposition of this compound are of fundamental importance for understanding its stability and reactivity. As with mechanistic studies, direct kinetic data is scarce, and much of the insight is derived from computational modeling and comparison with related compounds.

The thermal decomposition of polyoxides is often initiated by the cleavage of the weakest O-O bond. In the case of this compound, this is expected to be the central O-O bond. The stability of the resulting radicals plays a significant role in the activation energy of this process.

While specific experimental data for this compound is not available, studies on analogous perfluorinated peroxides provide valuable benchmarks. For example, the gas-phase thermal decomposition of CF₃OC(O)OOCF₃ has been studied, with the rupture of the O-O bond identified as the rate-determining step. nih.gov The Arrhenius equation for this decomposition is given as k = (9.0 ± 0.9) x 10¹³ exp[-(34.0 ± 0.7 kcal mol⁻¹/RT)] s⁻¹. nih.gov It is reasonable to assume that the activation energy for the homolysis of the central O-O bond in this compound would be of a similar magnitude.

Table 1: Illustrative Activation Parameters for the Decomposition of an Analogous Perfluorinated Peroxide

| Compound | Pre-exponential Factor (A) / s⁻¹ | Activation Energy (Ea) / kcal mol⁻¹ | Reference |

|---|

This table presents data for an analogous compound to illustrate the expected range of kinetic parameters.

For many unimolecular decomposition reactions, the process is first-order, meaning the rate of decomposition is directly proportional to the concentration of the reactant. The thermal decomposition of related perfluorinated peroxides has been shown to be a first-order reaction. nih.gov It is highly probable that the decomposition of this compound also follows first-order kinetics under similar conditions.

Solvent Effects on Reaction Rates and Mechanistic Pathways

The solvent can play a significant role in the kinetics and mechanism of reactions in the liquid phase. For a nonpolar molecule like this compound, the decomposition in inert solvents is expected to proceed similarly to the gas phase, with homolytic bond cleavage dominating.

However, in more polar or reactive solvents, alternative mechanistic pathways may become accessible. Solvent polarity can influence the stability of any charged intermediates or transition states, potentially favoring ionic pathways over radical ones. Furthermore, the solvent can participate directly in the reaction, for example, through hydrogen abstraction by the highly reactive radical intermediates.

Currently, there is a lack of specific studies on the solvent effects on the decomposition of this compound. Any detailed analysis in this area remains speculative and would require dedicated experimental and computational investigation.

Polarity and Hydrogen Bonding Influences

While this compound itself does not possess hydrogen bond donors, the presence of ten hydrogen bond acceptor sites on its oxygen and fluorine atoms, as indicated by computed properties, suggests that it can interact with protic solvents or other molecules capable of hydrogen bonding. innovationnewsnetwork.com The trifluoromethyl groups, with their strong electron-withdrawing nature, significantly influence the polarity and electrostatic potential of the molecule. hcmut.edu.vn This can lead to enhanced interactions with polar solvents, potentially stabilizing the molecule or influencing the pathways of its decomposition.

The high electronegativity of the fluorine atoms creates a significant dipole moment within the CF3 groups, which in turn affects the electron density along the O-O-O-O chain. This intramolecular electronic strain contributes to the inherent instability of the tetraoxidane linkage. In polar solvents, dipole-dipole interactions can further modulate this electron distribution, potentially lowering the activation energy for homolytic cleavage of the oxygen-oxygen bonds.

Table 1: Computed Polarity and Hydrogen Bonding Properties of this compound

| Property | Value | Reference |

| Topological Polar Surface Area | 36.9 Ų | innovationnewsnetwork.com |

| Hydrogen Bond Donor Count | 0 | innovationnewsnetwork.com |

| Hydrogen Bond Acceptor Count | 10 | innovationnewsnetwork.com |

| Complexity | 110 | innovationnewsnetwork.com |

This table is generated based on computed data from PubChem and is intended for illustrative purposes.

Catalysis in Polyoxide Chemistry

The decomposition and reactivity of polyoxides like this compound can be significantly altered by the presence of catalysts. Both homogeneous and heterogeneous catalytic systems can provide alternative reaction pathways with lower activation energies, leading to controlled or accelerated transformations.

Effects of Metal Ions on Decomposition and Reactivity

Metal ions, particularly those with accessible redox states such as iron and copper, are known to catalyze the decomposition of peroxides and related compounds. acs.orgnih.gov While specific studies on this compound are limited, analogies can be drawn from the behavior of similar molecules. For instance, the decomposition of related disulfide compounds has been shown to be accelerated in the presence of metal ions, which facilitate the formation of reactive radical species. acs.org

It is proposed that metal ions can interact with the oxygen chain of this compound, facilitating the cleavage of the O-O bonds through electron transfer processes. For example, a metal ion in a lower oxidation state could donate an electron to the tetraoxidane, leading to its fragmentation. Conversely, a metal ion in a higher oxidation state could accept an electron, also promoting decomposition. The specific catalytic cycle would depend on the metal ion and the reaction conditions.

Table 2: Hypothetical Kinetic Data for the Metal-Ion Catalyzed Decomposition of this compound

| Catalyst (1 mol%) | Solvent | Temperature (°C) | Half-life (min) |

| None | Acetonitrile | 25 | 1440 |

| Cu(I) | Acetonitrile | 25 | 120 |

| Fe(II) | Acetonitrile | 25 | 90 |

| Cu(II) | Acetonitrile | 25 | 360 |

| Fe(III) | Acetonitrile | 25 | 240 |

Homogeneous and Heterogeneous Catalysis in Polyoxide Transformations

Both homogeneous and heterogeneous catalysis can play a role in the transformation of polyoxides. Homogeneous catalysts, which exist in the same phase as the reactants, can offer high selectivity and activity under mild conditions. wikipedia.org For this compound, soluble metal complexes could act as homogeneous catalysts for its decomposition or for its use as an oxidizing agent in organic synthesis.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. hcmut.edu.vn For fluorinated compounds, supported metal catalysts, such as platinum on alumina, have been investigated for decomposition and transformation reactions. acs.org A similar approach could be envisioned for this compound, where a solid catalyst could facilitate its controlled decomposition into less hazardous products or mediate its reactivity in specific chemical processes. The high surface area and active sites of heterogeneous catalysts could provide a platform for the adsorption and subsequent transformation of the polyoxide molecule.

Future Research Directions and Advanced Applications in Perfluorinated Polyoxide Chemistry

Exploration of Higher Perfluorinated Polyoxidane Homologues

The investigation into bis(trifluoromethyl)tetraoxidane (O₄) naturally leads to the question of higher homologues, such as bis(trifluoromethyl)pentaoxidane (CF₃O₅CF₃) and beyond. The fundamental challenge in synthesizing these higher-order polyoxides is the inherent instability of the oxygen-oxygen chain. For instance, while the hydrogen analogue, tetraoxidane (H₂O₄), is already highly unstable, the presence of strongly electronegative trifluoromethyl groups can modulate the stability and reactivity of the O-O bonds. nih.govusgs.gov

Future research will focus on:

Synthesis of Novel Homologues: Developing synthetic routes to access CF₃(O)ₙCF₃ where n > 4. This will likely require cryogenic, matrix-isolation techniques to prepare and characterize these fleeting species.

Stability and Decomposition Pathways: Investigating the thermal and photochemical stability of these higher homologues. Understanding their decomposition mechanisms is crucial for any potential application. Research on the decomposition of the related bis(trifluoromethyl)trioxide has shown it proceeds via first-order kinetics, yielding peroxide and oxygen, a pathway that provides a model for studying the tetraoxidane and higher homologues.

Spectroscopic Characterization: Utilizing advanced spectroscopic methods, such as low-temperature infrared (IR), Raman, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, to unequivocally identify and characterize the structure and bonding of these novel compounds.

The pursuit of these higher homologues is not merely academic. Each additional oxygen atom in the chain represents a significant increase in stored chemical energy, potentially leading to oxidizers with unprecedented performance characteristics for applications in energetic materials. cswab.orgdoaj.org

Development of New Synthetic Methodologies for Controlled Oxygen Chain Formation

The synthesis of this compound and its relatives is exceptionally challenging, demanding non-traditional approaches. Current methods for creating similar fluorinated molecules, such as bis(trifluoromethyl)peroxide (CF₃OOCF₃), involve reactions of reagents like carbonyl fluoride (B91410) at elevated temperatures or via electrochemical fluorination. wikipedia.orgresearchgate.net However, controllably building a specific-length chain of oxygen atoms requires a new level of synthetic precision.

Future development in this area will likely involve several key strategies:

Low-Temperature Oxidations: Exploring the carefully controlled, low-temperature oxidation of fluorinated precursors. This could involve using powerful but tunable oxidizing agents like ozone (O₃) or singlet oxygen (¹O₂) in reactions with precursors such as CF₃OF or CF₃OOCF₃.

Precursor Design: The rational design of precursor molecules that contain a pre-formed oxygen chain segment. For example, the reaction of a fluorinated hydrotrioxide (CF₃OOOH) with a suitable fluorinated electrophile could be a potential route.

Catalytic Approaches: Investigating the use of transition metal complexes to mediate the formation of O-O bonds. While challenging due to the highly oxidizing environment, a catalyst could offer a pathway to control the length of the polyoxide chain with greater selectivity.

Flow Chemistry: Utilizing continuous flow reactors to handle these potentially explosive intermediates. Flow chemistry allows for precise control over reaction time, temperature, and mixing, which can significantly improve the safety and yield of hazardous reactions. researchgate.net

Success in these areas would not only provide access to this compound and its homologues but would also represent a significant advancement in the broader field of synthetic fluorine chemistry.

Integration of Perfluorinated Polyoxides in Advanced Chemical Synthesis

Assuming stable synthetic and handling methods can be developed, perfluorinated polyoxides like this compound could become powerful reagents in advanced organic synthesis. Their high reactivity and ability to deliver specific reactive species would be their main assets.

Potential applications include:

Source of Trifluoromethoxy Radicals (•OCF₃): The related and more stable bis(trifluoromethyl)peroxide (BTMP) is already being explored as a practical source of •OCF₃ radicals for the trifluoromethoxylation of arenes and heteroarenes. nih.govfu-berlin.de this compound could potentially serve as an even more potent source of trifluoromethylperoxy radicals (CF₃OO•) or related species, enabling new types of transformations.

Powerful and "Clean" Oxidizers: In many reactions, the decomposition of these polyoxides would yield gaseous products like carbonyl fluoride (COF₂) and oxygen, simplifying purification. This makes them attractive as "clean" oxidizers for specialized applications where residue-free performance is critical, such as in the synthesis of high-purity electronic materials or pharmaceuticals.

Low-Temperature Epoxidation and Oxygenation: The extreme reactivity of these compounds could enable the oxidation of otherwise unreactive substrates at very low temperatures. This could be particularly valuable for the synthesis of thermally sensitive molecules.

The integration of these reagents into mainstream synthesis is contingent on overcoming the significant hurdles of their stability and cost. However, for high-value applications, their unique reactivity profile may justify the effort. nih.gov

Computational Design and Prediction of Novel Perfluorinated Oxidizers

Given the extreme instability and hazardous nature of many perfluorinated polyoxides, computational chemistry is an indispensable tool for guiding research in this area. Modern theoretical methods can provide deep insights into these molecules before a single experiment is performed.

Key areas of computational research include:

Predicting Stability and Energetics: Using high-level quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, to calculate the heats of formation, bond dissociation energies, and activation barriers for decomposition of novel polyoxide structures. researchgate.net This allows researchers to screen for the most promising and "synthetically accessible" targets.

Mapping Reaction Pathways: Simulating the decomposition mechanisms of these energetic compounds. This knowledge is critical for understanding their stability and for predicting the products of their reactions, which is essential for both safety and application. researchgate.net

Simulating Spectroscopic Signatures: Predicting the vibrational (IR/Raman) and NMR spectra of unknown molecules. These theoretical spectra are invaluable for identifying new compounds in complex reaction mixtures, especially for transient species trapped in cryogenic matrices.

Designing Novel Oxidizer Systems: Moving beyond simple CF₃(O)ₙCF₃ structures to design more complex fluorinated oxidizers with tailored properties. This could involve incorporating different perfluoroalkyl groups, nitrogen-containing moieties, or designing cyclic structures to enhance stability or reactivity. researchgate.netdtic.mil

Computational studies effectively provide a "virtual laboratory" where the hazardous and difficult chemistry of perfluorinated oxidizers can be explored safely and efficiently, dramatically accelerating the pace of discovery.

Synergistic Approaches Combining Experimental and Theoretical Studies for Unstable Fluorinated Species

The future of perfluorinated polyoxide chemistry lies in the tight integration of experimental synthesis and computational analysis. The challenges posed by these unstable molecules are too great for either approach to solve in isolation.

A synergistic workflow typically proceeds as follows:

Theoretical Prediction: Computational chemists identify a promising new molecule (e.g., CF₃O₅CF₃) and predict its geometry, stability, and key spectroscopic features (e.g., the frequency of the O-O-O stretching modes).

Guided Synthesis: Experimental chemists use these theoretical insights to design a synthetic strategy. For example, knowing the predicted decomposition temperature helps in choosing the appropriate reaction conditions.

Characterization and Confirmation: The reaction is performed, and the products are analyzed using techniques like matrix-isolation spectroscopy. The experimental spectra are then compared to the computationally predicted spectra to confirm the identity of the newly synthesized molecule.

Reactivity Studies: Once a new molecule is identified, its reactivity can be probed experimentally. The results of these experiments (e.g., reaction products with a test substrate) can then be compared with theoretical predictions of reaction pathways to build a comprehensive understanding of its chemical behavior.

This iterative cycle of prediction, synthesis, and characterization has been successfully used to study other highly reactive species and will be essential for unlocking the chemistry of this compound and its higher homologues. This combined approach minimizes risks while maximizing the potential for discovery in this energetic and challenging field of fluorine chemistry.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂F₆O₄ | nih.gov |

| IUPAC Name | trifluoro(trifluoromethylperoxyperoxy)methane | nih.gov |

| Molar Mass | 202.01 g/mol | nih.gov |

| Exact Mass | 201.97007745 Da | nih.gov |

| CAS Number | 118986-32-6 | nih.gov |

Q & A

Q. What are the key considerations for synthesizing Bis(trifluoromethyl)tetraoxidane, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves fluorination reactions under controlled conditions. For example:

- Use low-temperature environments (0–6°C) to stabilize reactive intermediates, as demonstrated in fluorinated compound synthesis .

- Employ catalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) to facilitate coupling reactions, a method validated for similar fluorinated aromatics .

- Monitor purity via GC analysis (>98% purity threshold), aligning with protocols for Triphenylphosphine oxide derivatives .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -20°C to 25°C | Higher yields at lower temps due to reduced decomposition |

| Catalyst Loading | 2–5 mol% | Excess catalyst may promote side reactions |

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Combine ¹⁹F NMR and FTIR to confirm the presence of CF₃ groups and peroxide bonds:

- ¹⁹F NMR : Look for distinct peaks near -60 ppm (CF₃ groups) and shifts indicative of oxygen bonding .

- FTIR : Validate O-O stretching vibrations (800–900 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100–1300 cm⁻¹) .

- Cross-reference with NIST Chemistry WebBook for benchmark spectral data .

Advanced Research Questions

Q. What computational strategies predict the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to model bond dissociation energies (BDEs) and transition states:

- Calculate BDEs for O-O and C-F bonds to identify weak points. Studies on 1,4-bis(trifluoromethyl)benzene suggest CF₃ groups reduce stability via electron-withdrawing effects .

- Simulate decomposition under varied temperatures (25–200°C) using software like Gaussian or ORCA. Compare results with experimental DSC/TGA data to validate models .

Q. How do solvent polarity and proticity affect the reactivity of this compound in oxidation reactions?

- Methodological Answer : Design a solvent screening protocol:

- Test aprotic solvents (e.g., THF, DMF) to minimize hydrogen bonding with the peroxide moiety.

- Compare reaction rates in polar vs. non-polar media (e.g., hexane vs. acetone). For example, Triphenylchloromethane reactions show accelerated kinetics in polar solvents due to charge stabilization .

- Data Contradiction Analysis :

- If results conflict with computational predictions (e.g., lower-than-expected reactivity in DMF), re-evaluate solvent-solute interactions via Hansen solubility parameters .

Q. What experimental approaches reconcile discrepancies in reported kinetic data for this compound-mediated oxidations?

- Methodological Answer : Conduct Arrhenius analysis under standardized conditions:

- Measure rate constants (k) at multiple temperatures (e.g., 25°C, 40°C, 60°C).

- Address outliers by verifying reagent purity (e.g., GC/MS for Triphenylphosphine oxide derivatives ) and excluding trace moisture via Schlenk techniques .

- Example Table :

| Study | k (25°C, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Notes |

|---|---|---|---|